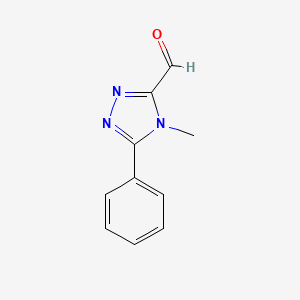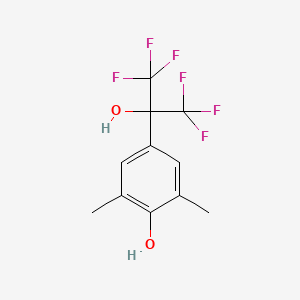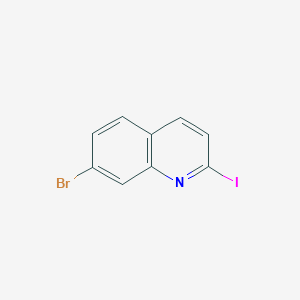
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one
Descripción general
Descripción
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an isopropoxy group, has garnered interest due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method includes the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, which facilitates the reaction in ethanol at reflux conditions . This method is advantageous due to its efficiency, ease of purification, and the ability to reuse the catalyst multiple times without losing activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Due to its pharmacological properties, it is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it valuable in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Difluoroquinazolin-4(3H)-one: Another fluorinated quinazolinone with similar biological activities.
6-Methoxy-7-fluoroquinazolin-4-one: A compound with a methoxy group instead of an isopropoxy group, exhibiting different pharmacological properties.
Uniqueness
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is unique due to the specific combination of a fluorine atom and an isopropoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
557771-28-5 |
|---|---|
Fórmula molecular |
C11H11FN2O2 |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
7-fluoro-5-propan-2-yloxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11FN2O2/c1-6(2)16-9-4-7(12)3-8-10(9)11(15)14-5-13-8/h3-6H,1-2H3,(H,13,14,15) |
Clave InChI |
JHKGIILODWPREB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC2=C1C(=O)NC=N2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)


![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one](/img/structure/B8785277.png)
